molecular formula C19H20N2O2 B3000883 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one CAS No. 830351-59-2

4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one

Katalognummer B3000883
CAS-Nummer: 830351-59-2
Molekulargewicht: 308.381
InChI-Schlüssel: PXRIYEJLSGIHBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound of interest, 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one, is a derivative of quinoxaline, which is a heterocyclic compound with a wide range of applications in medicinal chemistry. Quinoxaline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis, structural characterization, and biological evaluation of related compounds.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves eco-friendly methods and aims to introduce functional groups that can enhance the compound's biological activity. For example, a novel compound with antioxidant properties was synthesized using a simple method and characterized by physical and spectral data . Similarly, the synthesis of other heterocyclic compounds, such as thiazol derivatives, involves condensation reactions under basic conditions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate . These methods could potentially be adapted for the synthesis of 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is often characterized using techniques such as X-ray diffraction. For instance, the crystal structure of a thiazol derivative was determined, revealing the presence of intermolecular hydrogen bonds and a three-dimensional network structure . Similarly, the non-planar structure of a dihydroquinoxaline derivative was elucidated through crystal structure analysis, showing the influence of steric repulsion on the arrangement of substituents . These findings suggest that the molecular structure of 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one would likely exhibit interesting features such as non-planarity and steric effects.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including oxidation and reduction. For example, a dihydroquinoxaline derivative was found to be easily oxidized to a radical cation, although the second oxidation to the dication was irreversible . Additionally, the electrochemical oxidation of catechol derivatives has been studied, leading to the synthesis of coumestan derivatives through Michael addition reactions . These studies indicate that 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one could also participate in similar redox reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives, such as solubility, lipophilicity, and acidity, are crucial for their biological activity and drug-likeness. The in silico prediction of molecular properties and bioactivity scores of a novel compound revealed good intestinal absorption and membrane permeability, indicating drug-likeness properties . The lipophilicity of triazolone derivatives was also investigated using HPLC, providing insights into their behavior in biological systems . These studies suggest that the physical and chemical properties of 4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one would be important for its potential as a therapeutic agent.

Safety And Hazards

4-tert-Butylbenzoyl chloride is considered hazardous. It’s combustible and causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name

4-(4-tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-19(2,3)14-10-8-13(9-11-14)18(23)21-12-17(22)20-15-6-4-5-7-16(15)21/h4-11H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRIYEJLSGIHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Tert-butylbenzoyl)-1,3-dihydroquinoxalin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.